C16H28I2N4O2
Description
C₁₆H₂₈I₂N₄O₂ is a halogenated organic compound characterized by two iodine atoms, four nitrogen atoms, and two oxygen atoms within its molecular framework. Such compounds are often explored in pharmaceutical and agrochemical research due to the reactivity of iodine (e.g., in radiolabeling) and nitro groups (e.g., in explosive or bioactive intermediates) .
Properties
Molecular Formula |
C16H28I2N4O2 |
|---|---|
Molecular Weight |
562.23 g/mol |
IUPAC Name |
1-methyl-6-(nitrosomethylidene)-N-[5-(trimethylazaniumyl)pentyl]pyridine-3-carboximidate;dihydroiodide |
InChI |
InChI=1S/C16H26N4O2.2HI/c1-19-13-14(8-9-15(19)12-18-22)16(21)17-10-6-5-7-11-20(2,3)4;;/h8-9,12-13H,5-7,10-11H2,1-4H3;2*1H |
InChI Key |
MTLSOGNQJGRYLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=CN=O)C(=NCCCCC[N+](C)(C)C)[O-].I.I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C16H28I2N4O2 typically involves multiple steps, including the introduction of iodine atoms and the formation of specific nitrogen and oxygen-containing functional groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of C16H28I2N4O2 may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
C16H28I2N4O2: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the conversion of functional groups.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygen-containing compounds, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
C16H28I2N4O2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which C16H28I2N4O2 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Molecular Weight and Halogen Comparison
| Compound | Molecular Weight (g/mol) | Halogen Substituents |
|---|---|---|
| C₁₆H₂₈I₂N₄O₂ | 634.13 | Iodine (I₂) |
| C₁₆H₂₈Cl₂N₄O₂ | 387.23 | Chlorine (Cl₂) |
| C₁₆H₂₈Br₂N₄O₂ | 476.13 | Bromine (Br₂) |
Solubility and Reactivity
- Solubility : The iodine atoms in C₁₆H₂₈I₂N₄O₂ enhance lipophilicity, favoring solubility in organic solvents (e.g., dichloromethane) over water. In contrast, chlorine analogs exhibit higher aqueous solubility due to smaller size and greater electronegativity .
- Reactivity : Iodine’s weak bond dissociation energy (151 kJ/mol for C-I vs. 397 kJ/mol for C-Cl) makes C₁₆H₂₈I₂N₄O₂ more susceptible to nucleophilic substitution, useful in synthetic chemistry for functional group transformations . Nitro groups may further activate the molecule toward reduction or electrophilic aromatic substitution.
Biological Activity
C16H28I2N4O2, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by case studies and research findings.
Chemical Structure and Properties
C16H28I2N4O2 is a complex organic molecule characterized by its iodine content and nitrogenous functional groups. The structure can be represented as follows:
- Molecular Formula : C16H28I2N4O2
- Molecular Weight : Approximately 485.3 g/mol
The presence of iodine atoms may contribute to its unique biological properties, influencing its interaction with biological systems.
1. Anti-inflammatory Activity
Research indicates that compounds similar to C16H28I2N4O2 exhibit significant anti-inflammatory properties. A study evaluating various benzenesulphonamide derivatives demonstrated that certain compounds inhibited carrageenan-induced rat paw edema by up to 94.69% at specific time intervals . This suggests that C16H28I2N4O2 may possess similar mechanisms of action, potentially through the inhibition of pro-inflammatory cytokines.
2. Antimicrobial Activity
The antimicrobial efficacy of C16H28I2N4O2 has been explored in various studies. For instance, related compounds showed minimum inhibitory concentrations (MIC) against common pathogens such as E. coli and S. aureus ranging from 6.45 to 6.72 mg/mL . Given the structural similarities, it is plausible that C16H28I2N4O2 may exhibit comparable antimicrobial properties.
Case Study 1: Antimicrobial Efficacy
A case study focusing on the synthesis and evaluation of benzenesulphonamide derivatives provided insights into the antimicrobial activity of structurally related compounds. Compounds were tested against various bacterial strains, showing significant inhibition rates that highlight the potential for developing new antimicrobial agents based on similar structures .
Case Study 2: Anti-inflammatory Mechanisms
Another relevant study investigated the anti-inflammatory effects of various synthesized compounds on animal models. The results indicated a dose-dependent reduction in inflammation markers, suggesting that compounds like C16H28I2N4O2 could be explored further for their therapeutic applications in inflammatory diseases .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
